2,5-dichloro-3-isocyanatothiophene
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Overview
Description
2,5-dichloro-3-isocyanatothiophene is a chemical compound with the molecular formula C5HCl2NOS and a molecular weight of 194.04 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two chlorine atoms and an isocyanate group attached to the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-dichlorothiophene with phosgene (COCl2) in the presence of a base such as pyridine . The reaction proceeds under controlled temperature and pressure conditions to yield 2,5-dichloro-3-isocyanatothiophene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-3-isocyanatothiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with nucleophiles like amines to form urea derivatives.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Addition Reactions: Amines (e.g., aniline) are typical nucleophiles for addition reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products Formed
Substitution Reactions: Products include 2,5-diamino-3-isocyanatothiophene or 2,5-dialkoxy-3-isocyanatothiophene.
Addition Reactions: Products include urea derivatives such as 2,5-dichloro-3-(phenylurea)thiophene.
Scientific Research Applications
2,5-dichloro-3-isocyanatothiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-3-isocyanatothiophene involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines to form urea derivatives, which can further interact with biological targets. The chlorine atoms can also participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorothiophene: Lacks the isocyanate group, making it less reactive in certain types of reactions.
3-isocyanatothiophene:
2,5-dibromo-3-isocyanatothiophene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties.
Uniqueness
2,5-dichloro-3-isocyanatothiophene is unique due to the presence of both chlorine atoms and an isocyanate group on the thiophene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
307990-43-8 |
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Molecular Formula |
C5HCl2NOS |
Molecular Weight |
194.04 g/mol |
IUPAC Name |
2,5-dichloro-3-isocyanatothiophene |
InChI |
InChI=1S/C5HCl2NOS/c6-4-1-3(8-2-9)5(7)10-4/h1H |
InChI Key |
IITWOBQKKKVQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1N=C=O)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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